![molecular formula C19H20N2O3S B2568895 3-oxo-N-(p-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 903270-66-6](/img/structure/B2568895.png)
3-oxo-N-(p-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
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Overview
Description
3-oxo-N-(p-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the sulfonamide group in the structure enhances its potential for various pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-N-(p-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing by-products and ensuring the scalability of the reaction.
Chemical Reactions Analysis
Types of Reactions
3-oxo-N-(p-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
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Antimicrobial Activity
- Research indicates that compounds similar to 3-oxo-N-(p-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline derivatives exhibit significant antimicrobial properties. They have been tested against various bacterial strains and have shown promising results in inhibiting growth.
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Anticancer Properties
- Quinoline derivatives are known for their anticancer activities. Studies have demonstrated that modifications to the quinoline structure can enhance cytotoxic effects against cancer cell lines. The specific compound may exhibit similar properties through mechanisms such as apoptosis induction and cell cycle arrest.
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Anti-inflammatory Effects
- Compounds with sulfonamide groups have been linked to anti-inflammatory activities. The presence of the sulfonamide moiety in this compound may contribute to its potential use in treating inflammatory diseases by inhibiting pro-inflammatory pathways.
Study 1: Antimicrobial Evaluation
A study conducted on various quinoline derivatives highlighted that modifications at the N-position significantly affected their antimicrobial activity. The derivative containing the p-tolyl group showed enhanced activity against Gram-positive bacteria compared to its counterparts without this modification.
Study 2: Anticancer Mechanisms
In vitro studies on cancer cell lines treated with 3-oxo-N-(p-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide demonstrated a notable reduction in cell viability. Flow cytometry analyses revealed that treated cells underwent apoptosis at a higher rate than untreated controls.
Mechanism of Action
The mechanism of action of 3-oxo-N-(p-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The quinoline core can interact with DNA and proteins, affecting various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-4-oxo-N’-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide
- 6-chloro-4-oxo-N’-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide
Uniqueness
3-oxo-N-(p-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is unique due to its specific structural features, such as the hexahydropyridoquinoline core and the sulfonamide group. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other quinoline derivatives.
Biological Activity
The compound 3-oxo-N-(p-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a novel sulfonamide derivative that has garnered attention due to its potential biological activities. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a hexahydropyridoquinoline core and a sulfonamide moiety. Its chemical formula is C17H20N2O3S. The presence of the sulfonamide group is significant as it often contributes to the pharmacological properties of compounds.
Antimicrobial Activity
Research has indicated that sulfonamide derivatives exhibit antimicrobial properties. A study focusing on similar compounds demonstrated effective inhibition against various bacterial strains. For instance, derivatives containing sulfonamide groups showed promising results against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) in the low micromolar range .
Enzyme Inhibition
One of the key areas of investigation for this compound is its potential as an enzyme inhibitor. Specifically, studies have focused on its inhibitory effects on lysine-specific demethylase 1 (LSD1), which is implicated in cancer progression. Compounds with similar structures have demonstrated IC50 values ranging from 6.9 to 9.5 µM for LSD1 inhibition .
Cholinesterase Inhibition
Another area of interest is the compound's activity against cholinesterases (AChE and BChE), which are crucial for neurotransmitter regulation. Hybrid compounds that include a sulfonamide fragment have shown significant inhibition against these enzymes. For example, one study reported IC50 values for AChE inhibition as low as 0.131 µM . This suggests that the compound may have therapeutic potential in treating neurodegenerative diseases such as Alzheimer's.
Case Study 1: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial efficacy of sulfonamide derivatives similar to our compound. The results indicated that modifications in the side chains significantly influenced antimicrobial potency. The most effective derivatives exhibited MIC values below 10 µg/mL against common pathogens .
Case Study 2: Enzyme Inhibition Profile
In a comparative study of enzyme inhibitors targeting LSD1 and cholinesterases, several derivatives were synthesized and tested for their inhibitory activity. The results showed that compounds with larger aliphatic side chains tended to exhibit higher enzyme inhibition rates . This highlights the importance of structural modifications in enhancing biological activity.
Research Findings Summary
Properties
IUPAC Name |
N-(4-methylphenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-13-4-7-16(8-5-13)20-25(23,24)17-11-14-3-2-10-21-18(22)9-6-15(12-17)19(14)21/h4-5,7-8,11-12,20H,2-3,6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AESNCQRHLGVXKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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